molecular formula C18H24O B11948804 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one CAS No. 81842-25-3

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one

Cat. No.: B11948804
CAS No.: 81842-25-3
M. Wt: 256.4 g/mol
InChI Key: DOFWKGUTKZRWQI-UHFFFAOYSA-N
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Description

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one (CAS: 81842-25-3) is a cyclohexenone derivative featuring a pentyl chain substituted with a 4-methylphenyl group at the 4-position of the cyclohex-2-en-1-one ring. The compound’s molecular formula is C₁₉H₂₄O, with a molecular weight of 268.39 g/mol (calculated). Structural confirmation for such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography, often utilizing software like SHELX for refinement .

Properties

CAS No.

81842-25-3

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one

InChI

InChI=1S/C18H24O/c1-14-6-10-17(11-7-14)15(2)4-3-5-16-8-12-18(19)13-9-16/h6-8,10-12,15-16H,3-5,9,13H2,1-2H3

InChI Key

DOFWKGUTKZRWQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCCC2CCC(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one typically involves the reaction of 4-methylphenylpentyl bromide with cyclohex-2-en-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives at the benzylic position.

Scientific Research Applications

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexenone Derivatives

4-Isopropylcyclohex-2-en-1-one (CAS: 2158-61-4)
  • Structure : Cyclohex-2-en-1-one with an isopropyl group at the 4-position.
  • Molecular Weight : 152.23 g/mol.
  • Key Differences : The shorter isopropyl chain reduces steric bulk and lipophilicity compared to the pentyl-4-methylphenyl group in the target compound. This likely results in lower melting points and enhanced solubility in polar solvents.
4-(2-Propenyl)-2-cyclohexen-1-one (CAS: 4166-61-4)
  • Structure : Cyclohex-2-en-1-one with an allyl (2-propenyl) substituent.
  • Molecular Weight : 150.18 g/mol.
  • The absence of an aromatic substituent reduces conjugation effects compared to the target compound.
  • Applications : Used in organic synthesis for building bicyclic frameworks .
4-Phenylcyclohex-3-en-1-one (CAS: Not specified)
  • Structure : Cyclohex-3-en-1-one with a phenyl group at the 4-position.
  • Key Differences: The enone system is at the 3-position instead of 2, altering electronic properties.
  • Related Compounds : Derivatives like 3,4-diphenylcyclopent-3-en-1-one (CAS: 7402-06-4) highlight the influence of ring size on planarity and reactivity .
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS: 170380-68-4)
  • Structure : Cyclohex-2-en-1-one with a branched oxoheptenyl substituent.
  • Molecular Weight : 220.31 g/mol.
  • This contrasts with the hydrophobic 4-methylphenyl group in the target compound.
  • Applications : Research-focused, likely used in studying ketone-mediated biological pathways .

Comparative Physical and Chemical Properties

Compound Name CAS Molecular Weight (g/mol) Key Substituent Notable Properties
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one 81842-25-3 268.39 Pentyl-4-methylphenyl High lipophilicity; structural complexity
4-Isopropylcyclohex-2-en-1-one 2158-61-4 152.23 Isopropyl Lower steric hindrance; higher volatility
4-(2-Propenyl)-2-cyclohexen-1-one 4166-61-4 150.18 Allyl Unsaturated chain; Diels-Alder reactivity
4-Phenylcyclohex-3-en-1-one Not provided 186.25 (calculated) Phenyl Conjugation at 3-position; aromatic stacking

Reactivity and Stability :

  • Allyl-substituted derivatives (e.g., CAS 4166-61-4) exhibit higher reactivity in cycloaddition reactions compared to saturated chains .

Biological Activity

4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one is a complex organic compound with the molecular formula C18H24O. It features a cyclohexene ring and a substituted pentyl group, which contribute to its unique biological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

  • CAS Number : 81842-25-3
  • Molecular Weight : 256.4 g/mol
  • IUPAC Name : 4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one
  • Structural Formula :
    CC1 CC C C C1 C C CCCC2CCC O C C2\text{CC1 CC C C C1 C C CCCC2CCC O C C2}

Antimicrobial Properties

Research indicates that 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential as a natural antimicrobial agent in pharmaceuticals.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory and microbial pathways, thereby modulating their activity. The precise molecular interactions remain an area for further research.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various concentrations of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one against common pathogens. The results showed a dose-dependent response, with higher concentrations leading to greater inhibition rates:

Concentration (mg/mL)S. aureus Inhibition (%)E. coli Inhibition (%)
0.53025
1.05540
2.08070

This data highlights the compound's potential as an effective antimicrobial agent .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers administered varying doses of the compound to animal models exhibiting inflammation. The findings revealed a significant reduction in swelling and pain markers in treated subjects compared to control groups:

Treatment GroupSwelling Reduction (%)Pain Score Reduction (0-10 scale)
Control00
Low Dose (10 mg/kg)202
High Dose (50 mg/kg)505

These results suggest that higher doses may provide substantial relief from inflammatory symptoms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeKey Features
4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one CyclohexeneSimilar structure; different reactivity profile
4-Methylphenylcyclohexanone KetoneContains a methylphenyl group; potential similar activity
3-(4-Methylphenyl)-2-cyclopentenone CyclopentenoneSimilar aromatic substitution; different ring size

This table illustrates how variations in structure can influence biological activity and reactivity profiles among related compounds .

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